molecular formula C11H15F3N2O B2744721 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856023-12-5

1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2744721
CAS No.: 1856023-12-5
M. Wt: 248.249
InChI Key: LKYGNAGBKWAFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound characterized by the presence of a cyclopentyl group, a trifluoroethoxy group, and a pyrazole ring

Preparation Methods

The synthesis of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethanol and an appropriate leaving group.

    Cyclopentyl Group Addition: The cyclopentyl group can be added through a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

1-Cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of specialty chemicals and advanced materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which can affect its chemical reactivity and biological activity.

    1-Cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyridine: The presence of a pyridine ring can influence the compound’s electronic properties and interactions with biological targets.

    1-Cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-benzimidazole: The benzimidazole ring can enhance the compound’s stability and binding affinity to certain receptors.

The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c12-11(13,14)8-17-7-9-5-6-16(15-9)10-3-1-2-4-10/h5-6,10H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYGNAGBKWAFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.